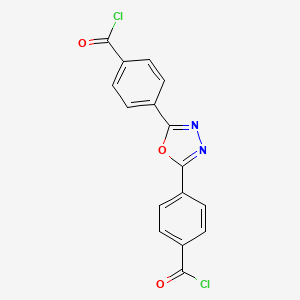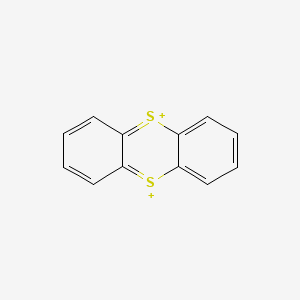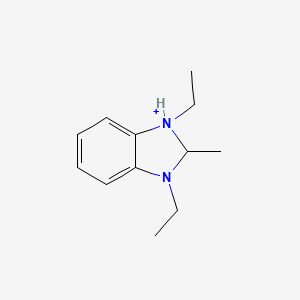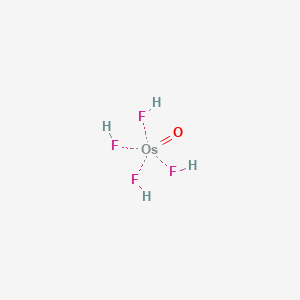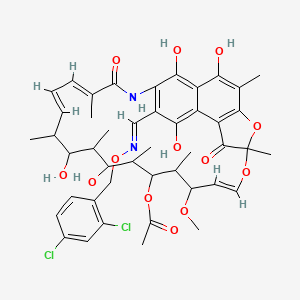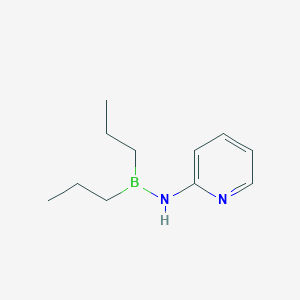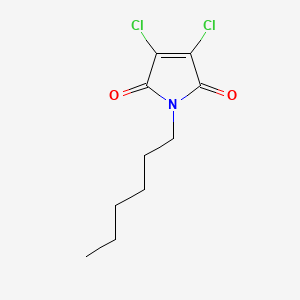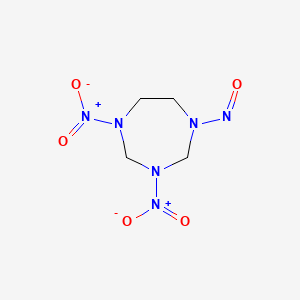
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine is a chemical compound with the molecular formula C₃H₆N₆O₅ and a molecular weight of 206.1169 g/mol . . This compound is part of the triazepine family, which is characterized by a seven-membered ring containing nitrogen atoms.
Méthodes De Préparation
The synthesis of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves several steps, including nitration and nitrosation reactions. The synthetic routes typically involve the use of reagents such as nitric acid and nitrous acid under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and nitroso groups play a crucial role in its reactivity and biological activity. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, such as proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
1,3-Dinitro-5-nitrosohexahydro-1H-1,3,5-triazepine can be compared with other similar compounds, such as:
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Both compounds contain a triazine ring with nitro groups, but RDX has three nitro groups and no nitroso group.
1,3-Dinitro-5-nitroso-1,3,5-triazacyclohexane: This compound is essentially the same as this compound, highlighting the importance of nomenclature in chemical identification.
The uniqueness of this compound lies in its specific arrangement of nitro and nitroso groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
49838-65-5 |
|---|---|
Formule moléculaire |
C4H8N6O5 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
1,3-dinitro-5-nitroso-1,3,5-triazepane |
InChI |
InChI=1S/C4H8N6O5/c11-5-6-1-2-7(9(12)13)4-8(3-6)10(14)15/h1-4H2 |
Clé InChI |
PHSFGFFIQNTJJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CN(CN1N=O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



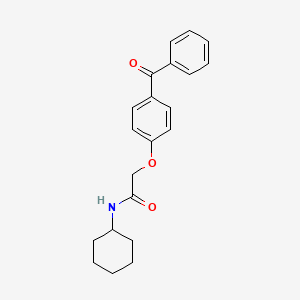

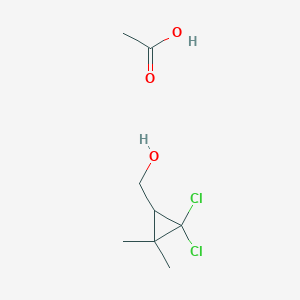
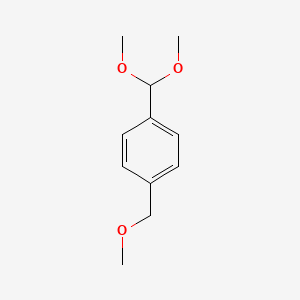
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
